2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
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Overview
Description
“2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione” is a chemical compound with the molecular formula C23H24N2O3 . It has a molecular weight of 376.448 .
Synthesis Analysis
The synthesis of naphthoquinone derivatives, such as “this compound”, has been explored to contain compounds with potential biological activity . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of “this compound” includes a naphthoquinone core, an ethoxyphenyl group, and a piperidinyl group .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 522.0±50.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications
Antifungal and Antibacterial Activities
Hydroxynaphthoquinones, including lawsone derivatives, have demonstrated effective antifungal properties against yeast strains such as Candida albicans, showing minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) in a range from 20 to 330 µg/mL. These compounds also showed a mechanism of action on exogenous ergosterol, suggesting potential as leading compounds against human fungal infections (J. A. Filho et al., 2016). Furthermore, novel naphthoquinone derivatives have exhibited potent antifungal and antibacterial activities, indicating their suitability as drug candidates for treating infections (V. Tandon et al., 2010).
Anticancer Activity
Naphthoquinone-based compounds have been explored for their anticancer potential. For instance, novel derivatives showed potent anti-breast cancer activity in MCF-7 cancer cells, suggesting that certain naphthoquinone derivatives can serve as effective anticancer agents (Sima Golmakaniyoon et al., 2019). Additionally, compounds with antioxidant properties have been synthesized, displaying significant activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).
Chemosensor Applications
Naphthoquinone derivatives have been synthesized and characterized for their ability to function as chemosensors, exhibiting selectivity towards transition metal ions such as nickel(II) and copper(II). These compounds undergo color changes upon binding to specific metal ions, which can be visualized by the naked eye, making them useful for detecting metal ions in various environmental and biological contexts (Amit Patil et al., 2017).
Future Directions
Properties
IUPAC Name |
2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNKBKVVOPXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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